Methyl 4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate
Description
This compound belongs to the [1,2,3]triazolo[1,5-a]pyrazine class, characterized by a fused triazole-pyrazine core. The structure features a phenyl group at position 6, a ketone at position 4, and a methyl ester at position 3. Such derivatives are synthesized via tandem Ugi–Huisgen reactions or cycloaddition protocols .
Properties
IUPAC Name |
methyl 4-oxo-6-phenyl-5H-triazolo[1,5-a]pyrazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-20-13(19)10-11-12(18)14-9(7-17(11)16-15-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIOVJJOVJYOFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=O)NC(=CN2N=N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the triazole ring. The final step involves esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation occurs efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a corresponding alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds containing triazole and pyrazine moieties exhibit notable antimicrobial activities. Methyl 4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate has been tested against various bacterial strains, showing promising results in inhibiting growth .
Anticancer Potential
The compound has also demonstrated potential as an anticancer agent. Studies have shown that derivatives of triazole compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation . Specific case studies have highlighted its effectiveness against HeLa cells (cervical cancer) and L929 cells (fibroblasts) .
Neurological Applications
Recent investigations into the neuroprotective effects of triazole derivatives suggest that this compound may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Mechanistic studies indicate that these compounds can inhibit neuroinflammation and oxidative stress .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of phenyl group | Enhances lipophilicity and cellular uptake |
| Triazole ring | Contributes to antimicrobial activity |
| Carbonyl groups | Increases reactivity towards biological targets |
Case Studies
Several case studies have explored the applications of this compound:
Case Study 1: Antimicrobial Testing
In a study published in Organic & Biomolecular Chemistry, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibition zone compared to control groups .
Case Study 2: Anticancer Efficacy
A research article highlighted the compound's ability to induce apoptosis in cancer cell lines. The study utilized flow cytometry to analyze cell death mechanisms and reported a decrease in cell viability by approximately 50% at higher concentrations .
Case Study 3: Neuroprotective Effects
A recent publication examined the neuroprotective properties of triazole derivatives in animal models of Alzheimer's disease. The results showed improved cognitive function and reduced amyloid plaque formation upon treatment with the compound .
Mechanism of Action
The mechanism of action of Methyl 4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
4-Oxo-6-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid (CAS 1443978-79-7)
- Key Difference : Carboxylic acid at position 3 vs. methyl ester.
- The methyl ester in the target compound may act as a prodrug, improving bioavailability through esterase-mediated hydrolysis .
N-Substituted Carboxamides
- Examples: N-(2-Furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide (CAS 1775496-52-0) N-[3-(Dimethylamino)propyl]-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
- Increased metabolic stability compared to esters due to resistance to hydrolysis .
Substituent Modifications at Position 6
6-Methyl Analogs
- Example : 4,5-Dihydro-6-methyl-4-oxo-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid (CAS 1443978-99-1)
- Key Difference : Methyl group at position 6 vs. phenyl.
- Lower molecular weight (MW = 273.25 vs. ~307 for the phenyl analog) may influence pharmacokinetics .
6-(4-Chlorophenyl) Derivatives
Saturation Level of the Pyrazine Ring
Tetrahydro Derivatives
Biological Activity
Methyl 4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate is a compound that belongs to the family of triazole-fused heterocycles. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 250.24 g/mol. The compound features a triazole ring fused to a pyrazine moiety, which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of triazolo[1,5-a]pyrazine derivatives as anticancer agents. The compound has shown promising results in inhibiting various cancer cell lines. For instance:
- In vitro Studies : this compound exhibited significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range (approximately 5–10 µM) .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 7.5 |
| A549 | 8.0 |
The anticancer effects are primarily attributed to the compound's ability to induce apoptosis via the mitochondrial pathway. This involves:
- Activation of Caspases : The compound triggers the activation of caspases which are critical for apoptosis.
- Inhibition of Pro-survival Pathways : It downregulates key survival proteins such as Bcl-2 and upregulates pro-apoptotic factors like Bax .
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against various pathogens:
- Bacterial Inhibition : Studies indicate that it exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For example:
- Substituent Variations : Alterations at the phenyl ring position have been shown to enhance potency against specific cancer cell lines.
- Functional Group Modifications : Introduction of electron-withdrawing groups on the triazole moiety increases lipophilicity and cellular uptake .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study in Cancer Treatment : A preclinical study reported that a derivative of this compound significantly reduced tumor size in xenograft models of breast cancer when administered at doses of 10 mg/kg .
- Antimicrobial Efficacy : In a clinical setting, derivatives were tested for their efficacy against resistant strains of bacteria in combination with traditional antibiotics, showing synergistic effects that could enhance treatment outcomes .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing triazolopyrazine derivatives like Methyl 4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate?
Answer:
The synthesis typically involves cyclization reactions using hydrazine derivatives and carbonyl precursors. For example, oxidative ring closure with sodium hypochlorite (NaOCl) in ethanol has been reported for analogous triazolopyridines, yielding products in ~73% purity under mild conditions . Key steps include:
- Hydrazine intermediate formation : Condensation of hydrazines with ketones or aldehydes.
- Oxidative cyclization : Use of green oxidants like NaOCl to form the triazole ring .
- Purification : Extraction and chromatography (e.g., alumina plugs) to isolate the product .
Advanced: How can reaction conditions be optimized to improve yield and selectivity for triazolopyrazine derivatives?
Answer:
Optimization requires systematic variation of parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol, depending on substrate solubility .
- Oxidant screening : Compare NaOCl with alternatives like DDQ or MnO₂ to balance reactivity and environmental impact .
- Temperature control : Room-temperature reactions minimize side products, but elevated temperatures (40–60°C) may accelerate slow steps .
- Catalysis : Transition metals (e.g., Cu(I)) can mediate cyclization but require rigorous removal for biological applications .
Basic: What spectroscopic techniques are critical for characterizing triazolopyrazine derivatives?
Answer:
- NMR : and NMR confirm regiochemistry and substituent positions. Aromatic protons in the phenyl group appear as multiplet signals at δ 7.2–7.5 ppm, while the triazole ring protons resonate at δ 8.0–8.5 ppm .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
- X-ray crystallography : Resolves stereochemical ambiguities; analogous compounds show planar triazole-pyrazine fused systems .
Advanced: How can computational methods predict the biological activity of triazolopyrazine derivatives?
Answer:
- Molecular docking : Use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to model binding interactions. For example, triazole rings may form hydrogen bonds with active-site residues, predicting antifungal activity .
- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity data to design derivatives with enhanced potency .
- MD simulations : Assess binding stability over time; poor correlation between docking scores and experimental IC₅₀ values may indicate false positives .
Basic: What are the key challenges in analyzing impurities in triazolopyrazine synthesis?
Answer:
- Byproduct formation : Unreacted hydrazines or oxidized intermediates (e.g., nitro compounds) require monitoring via HPLC or TLC .
- Regioisomeric contamination : Similar polarity of isomers complicates separation; use reverse-phase HPLC with C18 columns .
- Degradation products : Hydrolysis of ester groups (e.g., methyl carboxylate) under acidic/basic conditions necessitates stability studies .
Advanced: How can discrepancies between computational predictions and experimental bioactivity data be resolved?
Answer:
- Validate docking models : Perform site-directed mutagenesis on target enzymes to confirm critical binding residues .
- Reassess force fields : Adjust van der Waals radii or solvation parameters in simulations to better match experimental binding energies .
- Experimental counterscreens : Test compounds against off-target receptors (e.g., cytochrome P450s) to rule out nonspecific effects .
Basic: What safety protocols are essential when handling triazolopyrazine derivatives?
Answer:
- PPE : Use nitrile gloves, lab coats, and eye protection due to potential irritancy .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., hydrazines) .
- Waste disposal : Neutralize oxidants (e.g., NaOCl) with sodium thiosulfate before disposal .
Advanced: How can environmental fate studies be designed for triazolopyrazine derivatives?
Answer:
- Biodegradation assays : Use OECD 301 guidelines with activated sludge to measure half-life in aqueous systems .
- Ecotoxicology : Test acute toxicity in Daphnia magna or algae to determine EC₅₀ values .
- Soil adsorption : Perform batch experiments with varying organic matter content to model environmental mobility .
Basic: What strategies enhance the solubility of triazolopyrazine derivatives for in vitro assays?
Answer:
- Prodrug design : Introduce phosphate or acetate groups to increase hydrophilicity .
- Co-solvents : Use DMSO (<1% v/v) or cyclodextrins to maintain solubility without cytotoxicity .
- pH adjustment : Ionize carboxylate groups (pKa ~4.5) in buffered solutions .
Advanced: How can reaction mechanisms for triazolopyrazine formation be elucidated?
Answer:
- Kinetic studies : Monitor reaction progress via in situ IR or NMR to identify rate-determining steps .
- Isotope labeling : Use -hydrazines to trace nitrogen incorporation into the triazole ring .
- DFT calculations : Map energy profiles for intermediates to confirm whether cyclization proceeds via radical or ionic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
